![molecular formula C21H25NO2S B14378680 7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid CAS No. 89901-50-8](/img/structure/B14378680.png)
7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound that features both thiophene and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the pent-1-en-1-yl group and the hept-6-enoic acid chain . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hept-6-enoic acid chain can be reduced to single bonds.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the hept-6-enoic acid chain may produce heptanoic acid derivatives.
Scientific Research Applications
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its anti-inflammatory and antioxidant activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and anti-tumor activities.
Uniqueness
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is unique due to its specific combination of thiophene and pyridine moieties, along with the pent-1-en-1-yl and hept-6-enoic acid chains. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
89901-50-8 |
|---|---|
Molecular Formula |
C21H25NO2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
7-(5-pent-1-enylthiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C21H25NO2S/c1-2-3-5-10-18-13-14-20(25-18)19(17-9-8-15-22-16-17)11-6-4-7-12-21(23)24/h5,8-11,13-16H,2-4,6-7,12H2,1H3,(H,23,24) |
InChI Key |
QBXKOEBZOWBPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=C(S1)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


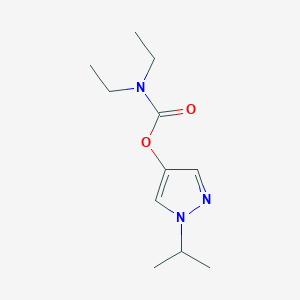
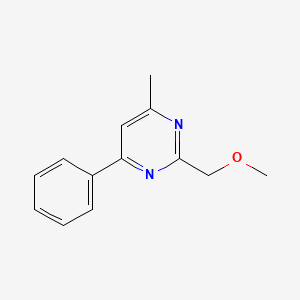
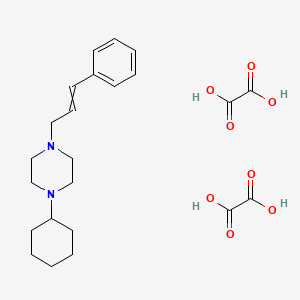
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
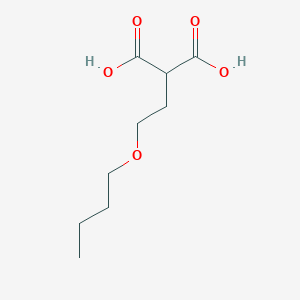
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

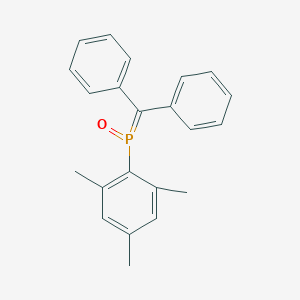

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
